N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound characterized by the presence of trifluoromethyl and nitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: This compound shares the trifluoromethyl group but differs in the presence of a cyano group instead of a nitrophenoxy group.
N-Methacryloyl-4-cyano-3-trifluoromethylaniline: Similar in structure but with a methacryloyl group, this compound exhibits different reactivity and applications.
Uniqueness
N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide is unique due to its combination of trifluoromethyl and nitrophenoxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical transformations and its diverse applications in research and industry make it a valuable compound in the field of organic chemistry.
Properties
CAS No. |
40256-87-9 |
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Molecular Formula |
C18H17F3N2O4 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C18H17F3N2O4/c1-12(9-13-3-2-4-14(10-13)18(19,20)21)22-17(24)11-27-16-7-5-15(6-8-16)23(25)26/h2-8,10,12H,9,11H2,1H3,(H,22,24) |
InChI Key |
VYKWCDLIIVCPPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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